molecular formula C54H96N4O17S B10767523 Prostaglandin E2-PEG11-Biotinamide

Prostaglandin E2-PEG11-Biotinamide

Cat. No.: B10767523
M. Wt: 1105.4 g/mol
InChI Key: GJDVPBZZICGDDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2-PEG11-Biotinamide involves the functionalization of Prostaglandin E2 with a PEG chain and biotin ligand. The process typically starts with the activation of Prostaglandin E2, followed by the conjugation of the PEG chain and biotin ligand under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and scalability. Quality control measures are implemented at various stages to monitor the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2-PEG11-Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functionality .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced properties, such as increased solubility, stability, and bioactivity .

Mechanism of Action

Prostaglandin E2-PEG11-Biotinamide exerts its effects by interacting with specific receptors and signaling pathways. The compound binds to Prostaglandin E2 receptors, triggering a cascade of molecular events that modulate various cellular functions. These receptors are involved in processes such as inflammation, immune response, and cell proliferation . The PEG chain and biotin ligand enhance the compound’s solubility and detection, allowing for more precise and targeted studies .

Comparison with Similar Compounds

  • Prostaglandin E2-PEG11-Biotin
  • Prostaglandin E2-PEG11-Amide
  • Prostaglandin E2-PEG11-Ester

Comparison: Prostaglandin E2-PEG11-Biotinamide is unique due to its biotin ligand, which allows for enhanced detection and immobilization compared to other similar compounds. The PEG chain provides increased solubility and stability, making it more versatile in various scientific applications .

Properties

Molecular Formula

C54H96N4O17S

Molecular Weight

1105.4 g/mol

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hept-5-enamide

InChI

InChI=1S/C54H96N4O17S/c1-2-3-6-11-44(59)16-17-46-45(48(60)42-49(46)61)12-7-4-5-8-14-51(62)55-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-56-52(63)15-10-9-13-50-53-47(43-76-50)57-54(64)58-53/h4,7,16-17,44-47,49-50,53,59,61H,2-3,5-6,8-15,18-43H2,1H3,(H,55,62)(H,56,63)(H2,57,58,64)

InChI Key

GJDVPBZZICGDDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O

Origin of Product

United States

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